2,2-Dimethyl-3-(2-methyl-1-oxopropoxy)propyl 3-hydroxypivalate
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Overview
Description
2,2-Dimethyl-3-(2-methyl-1-oxopropoxy)propyl 3-hydroxypivalate is a chemical compound with the molecular formula C14H26O5 and a molecular weight of 274.35 g/mol . It is also known by its systematic name, propanoic acid, 3-hydroxy-2,2-dimethyl-, 2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl ester . This compound is characterized by its ester functional groups and is used in various chemical and industrial applications.
Preparation Methods
The synthesis of 2,2-Dimethyl-3-(2-methyl-1-oxopropoxy)propyl 3-hydroxypivalate involves esterification reactions. One common method includes the reaction of 3-hydroxy-2,2-dimethylpropanoic acid with 2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propanol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2,2-Dimethyl-3-(2-methyl-1-oxopropoxy)propyl 3-hydroxypivalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester groups to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-Dimethyl-3-(2-methyl-1-oxopropoxy)propyl 3-hydroxypivalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(2-methyl-1-oxopropoxy)propyl 3-hydroxypivalate involves its interaction with various molecular targets. The ester functional groups can undergo hydrolysis in the presence of esterases, leading to the formation of corresponding alcohols and acids. These hydrolysis products can further participate in metabolic pathways and biochemical reactions .
Comparison with Similar Compounds
Similar compounds to 2,2-Dimethyl-3-(2-methyl-1-oxopropoxy)propyl 3-hydroxypivalate include:
2,2-Dimethyl-3-(2-methyl-1-oxopropoxy)propyl 3-hydroxy-2,2-dimethylpropanoate: This compound has a similar structure but differs in the position of the ester groups.
Propanoic acid, 3-hydroxy-2,2-dimethyl-, 2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl ester: Another structural isomer with slight variations in the ester linkage.
The uniqueness of this compound lies in its specific ester configuration, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
85391-95-3 |
---|---|
Molecular Formula |
C14H26O5 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
[2,2-dimethyl-3-(2-methylpropanoyloxy)propyl] 3-hydroxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H26O5/c1-10(2)11(16)18-8-13(3,4)9-19-12(17)14(5,6)7-15/h10,15H,7-9H2,1-6H3 |
InChI Key |
YOGYDRXODPAZFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCC(C)(C)COC(=O)C(C)(C)CO |
Origin of Product |
United States |
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